molecular formula C15H9FO4S B2721829 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 899965-09-4

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2721829
CAS No.: 899965-09-4
M. Wt: 304.29
InChI Key: XDDARJALEDGPAU-UHFFFAOYSA-N
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Description

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorobenzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used under mild conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to halogenated derivatives, while nucleophilic substitution can yield sulfonamide or sulfonate esters.

Scientific Research Applications

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromenone derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chromenone core can interact with various biological pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzenesulfonyl chloride: A precursor in the synthesis of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one.

    3-chloro-2-fluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    4-fluorobenzenesulfonyl chloride: A positional isomer with different reactivity and properties.

Uniqueness

This compound is unique due to the combination of the chromenone core and the 2-fluorobenzenesulfonyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4S/c16-11-6-2-4-8-13(11)21(18,19)14-9-10-5-1-3-7-12(10)20-15(14)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDARJALEDGPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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